Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide
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Overview
Description
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide is a complex organophosphorus compound with the empirical formula C66H53NaO5P4 and a molecular weight of 1073.01 . This compound is known for its unique structure, which includes multiple phosphine oxide groups and a sodium phenoxide moiety. It is often used as a catalyst in various chemical reactions due to its ability to facilitate bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide typically involves the reaction of diphenylphosphine with benzene-1,2-dithiol, followed by oxidation with a strong oxidizing agent such as hydrogen peroxide to form the corresponding phosphine oxide . The final step involves the reaction with sodium phenoxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide undergoes various types of chemical reactions, including:
Oxidation: Conversion of phosphine groups to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: Nucleophilic substitution reactions with alkyl halides to form quaternary phosphonium salts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation of phosphine groups.
Nucleophiles: Alkyl halides are used in nucleophilic substitution reactions.
Major Products
Phosphine Oxides: Formed from the oxidation of phosphine groups.
Quaternary Phosphonium Salts: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide involves its role as a catalyst in facilitating chemical reactions. The phosphine oxide groups can coordinate with metal centers, enhancing their reactivity and enabling efficient bond formation . The sodium phenoxide moiety may also play a role in stabilizing reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Similar structure but lacks the sodium phenoxide moiety.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another organophosphorus compound used in catalysis.
Uniqueness
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide is unique due to its combination of multiple phosphine oxide groups and a sodium phenoxide moiety, which enhances its catalytic properties and makes it suitable for a wide range of chemical reactions .
Properties
Molecular Formula |
C66H53NaO5P4 |
---|---|
Molecular Weight |
1073.0 g/mol |
IUPAC Name |
sodium;1,2-bis(diphenylphosphoryl)benzene;phenoxide |
InChI |
InChI=1S/2C30H24O2P2.C6H6O.Na/c2*31-33(25-15-5-1-6-16-25,26-17-7-2-8-18-26)29-23-13-14-24-30(29)34(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28;7-6-4-2-1-3-5-6;/h2*1-24H;1-5,7H;/q;;;+1/p-1 |
InChI Key |
NYNZJRNHSJIINX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3P(=O)(C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3P(=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
Origin of Product |
United States |
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